methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H7ClF2N2O3 and a molecular weight of 252.6 g/mol. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents and fluorinated ethyl groups under controlled conditions. Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product isolation.
Chemical Reactions Analysis
methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of substituted pyrazole derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrazole ring, resulting in different oxidation states and derivatives.
Hydrolysis: The ester group in the compound can undergo hydrolysis to form carboxylic acids and alcohols.
Scientific Research Applications
methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, leading to changes in biological activity . The presence of chloridoyl and difluoroethyl groups can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
methyl 5-(chlorocarbonyl)-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used as precursors in the synthesis of condensed heterocyclic systems.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
methyl 5-carbonochloridoyl-1-(2,2-difluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2N2O3/c1-16-8(15)4-2-5(7(9)14)13(12-4)3-6(10)11/h2,6H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZYJUSEYGPVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C(=O)Cl)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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